molecular formula C11H21NO2S B12849483 3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-dimethylpropanoic acid

3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-dimethylpropanoic acid

Cat. No.: B12849483
M. Wt: 231.36 g/mol
InChI Key: ZQBRHELATDRIOV-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-dimethylpropanoic acid is a complex organic compound that features a thiomorpholine ring substituted with dimethyl groups and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-dimethylpropanoic acid typically involves the formation of the thiomorpholine ring followed by the introduction of the propanoic acid group. One common method involves the reaction of a suitable thiomorpholine precursor with a dimethylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the propanoic acid moiety.

    Substitution: The dimethyl groups on the thiomorpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the propanoic acid moiety can produce alcohols.

Scientific Research Applications

3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. The propanoic acid moiety may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine derivatives: Compounds with similar thiomorpholine rings but different substituents.

    Dimethylpropanoic acid derivatives: Compounds with similar propanoic acid moieties but different ring structures.

Uniqueness

3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-dimethylpropanoic acid is unique due to the specific combination of the thiomorpholine ring and the dimethylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

3-(2,3-dimethylthiomorpholin-4-yl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C11H21NO2S/c1-8-9(2)15-6-5-12(8)7-11(3,4)10(13)14/h8-9H,5-7H2,1-4H3,(H,13,14)

InChI Key

ZQBRHELATDRIOV-UHFFFAOYSA-N

Canonical SMILES

CC1C(SCCN1CC(C)(C)C(=O)O)C

Origin of Product

United States

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